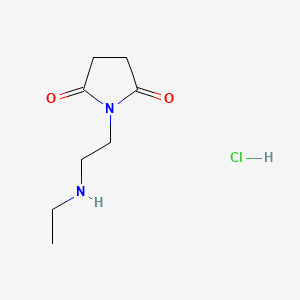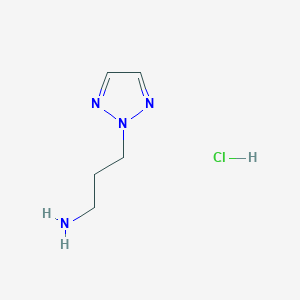![molecular formula C9H16O2S3 B1449346 Propansäure, 2-[[(Butylthio)thioxomethyl]thio]-2-methyl- CAS No. 1146599-39-4](/img/structure/B1449346.png)
Propansäure, 2-[[(Butylthio)thioxomethyl]thio]-2-methyl-
Übersicht
Beschreibung
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- is a useful research compound. Its molecular formula is C9H16O2S3 and its molecular weight is 252.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendung im 4D-Druck und in der Softrobotik
Diese Verbindung wurde im Bereich des 4D-Drucks und der Softrobotik verwendet. Der 4D-Druck ist eine Technologie, die den 3D-Druck mit Nanomaterialien kombiniert, um formverändernde Materialien zu schaffen, die stimuli-reaktive Funktionen aufweisen . In einer Studie wurden reversible Additions-Fragmentierungs-Kettentransfer-Polymerisationsmittel, die auf flüssige Metallnanopartikel aufgepfropft wurden, erfolgreich im ultravioletten Licht vermittelten stereolithografischen 3D-Druck und im nahinfraroten Licht-responsiven 4D-Druck eingesetzt . Dieser Ansatz ermöglicht den photothermisch induzierten 4D-Druck von Verbundwerkstoffen .
Anwendung bei der Herstellung von Flüssigmetall-Polymer-Verbundwerkstoffen
Die Verbindung wurde bei der Herstellung von Flüssigmetall-Polymer-Verbundwerkstoffen verwendet. Sphärische flüssige Metallnanopartikel werden direkt in 3D-gedruckten Harzen über einen Eintopf-Ansatz hergestellt, was eine einfache und effiziente Strategie zur Herstellung von Flüssigmetall-Polymer-Verbundwerkstoffen bietet . Diese Arbeit bietet eine Perspektive auf den Einsatz von Flüssigmetall-Polymer-Verbundwerkstoffen im 4D-Druck .
Eigenschaften
IUPAC Name |
2-butylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2S3/c1-4-5-6-13-8(12)14-9(2,3)7(10)11/h4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZTYVYNXKVFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=S)SC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)


![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
![6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1449274.png)







